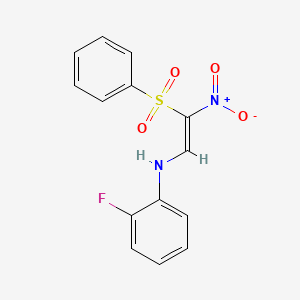

![molecular formula C17H15N5OS B2962653 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448135-22-5](/img/structure/B2962653.png)

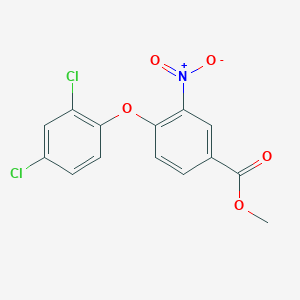

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of organic compounds known for their diverse bioactivity . They are fused bicyclic heterocycles, containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This synthesis can be carried out under microwave irradiation in a solvent- and catalyst-free environment . Other synthetic strategies include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyrazine ring fused to an imidazole ring . The exact structure of your specific compound would depend on the substituents attached to this core structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling of nitroarenes . They can also be used in the Mizoroki–Heck reaction .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research has explored the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds similar to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, for their antimycobacterial activity. Notably, some derivatives have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as a scaffold for developing new antituberculosis agents (Lv et al., 2017).

Cytoprotective Properties in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the chemical , were synthesized as potential antiulcer agents with a focus on antisecretory and cytoprotective properties. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, comparable to known antiulcer agents, suggesting a potential application in protecting the gastric lining from ulcers (Starrett et al., 1989).

Insecticidal Assessment

The synthesis and evaluation of compounds incorporating a thiadiazole moiety, related to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been conducted to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to the understanding of the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

Antitubercular Activity

Further research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, closely related to the chemical of interest, has demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings support the potential for developing new anti-TB agents based on the structural features of imidazo[1,2-a]pyridine derivatives (Li et al., 2020).

Catalysis in CO2 Utilization

Diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes, which share a structural motif with the compound , have been utilized as bifunctional N-heterocyclic carbene ligands in the catalysis of direct C–H carboxylation of benzoxazole with CO2. This research highlights the role of such compounds in facilitating environmentally beneficial reactions by utilizing CO2 as a feedstock (Park et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-2-21(11-13-10-18-16-5-3-4-8-22(13)16)17(23)12-6-7-14-15(9-12)20-24-19-14/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFAUFLFJIVBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

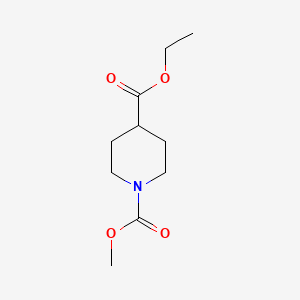

![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)

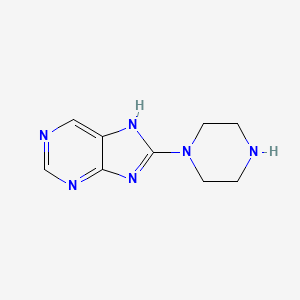

![3-(4-ethoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2962588.png)

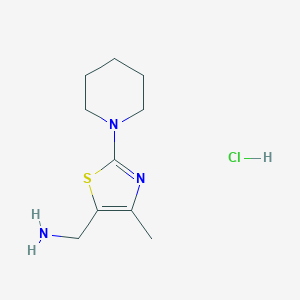

![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)

![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)

![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)